molecular formula C19H19N3O3S B14164386 N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 418778-10-6

N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B14164386
CAS No.: 418778-10-6
M. Wt: 369.4 g/mol
InChI Key: KQQCXGWHRMULHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a 3-phenylpropanamide chain at position 2. Its molecular formula is C21H23N3O4S (molecular weight: 413.49 g/mol), as inferred from structurally related compounds .

Properties

CAS No.

418778-10-6

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C19H19N3O3S/c1-24-15-10-9-14(12-16(15)25-2)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23)

InChI Key

KQQCXGWHRMULHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization Route

A widely adopted method involves the cyclization of 3,4-dimethoxyphenyl-substituted thiosemicarbazides. As demonstrated in analogous syntheses, thiosemicarbazides derived from 3,4-dimethoxybenzaldehyde or its derivatives undergo cyclization in the presence of phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA). For example, treatment of 3,4-dimethoxybenzaldehyde thiosemicarbazide with POCl₃ at 80–100°C for 6–8 hours yields the 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine scaffold. This route achieves moderate yields (45–60%) and requires careful control of reaction temperature to avoid side products.

Reaction Conditions:

Parameter Value
Reactant 3,4-Dimethoxybenzaldehyde thiosemicarbazide
Cyclizing Agent POCl₃
Temperature 80–100°C
Duration 6–8 hours
Solvent Toluene or neat conditions
Yield 45–60%

Alternative Route via Acylthiosemicarbazides

An alternative approach involves acylthiosemicarbazides derived from 3,4-dimethoxyphenylacetic acid. Reacting the acid chloride of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide in acetonitrile forms the corresponding acylthiosemicarbazide, which undergoes cyclization under acidic conditions. This method offers higher regioselectivity, placing the 3,4-dimethoxyphenyl group exclusively at the 5-position of the thiadiazole ring.

Key Steps:

  • Acyl Chloride Formation: 3,4-Dimethoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) at reflux to generate the acid chloride.
  • Thiosemicarbazide Synthesis: The acid chloride reacts with thiosemicarbazide in acetonitrile at 0–5°C to form the acylthiosemicarbazide intermediate.
  • Cyclization: The intermediate is heated with concentrated hydrochloric acid (HCl) at 70°C for 4 hours, yielding the thiadiazol-2-amine.

Amidation of the Thiadiazol-2-Amine with 3-Phenylpropanoic Acid

The second critical stage involves coupling the thiadiazol-2-amine with 3-phenylpropanoic acid to form the target amide. Carbodiimide-mediated activation is the preferred method, as evidenced by its success in analogous systems.

Carbodiimide-Mediated Amidation

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents ensures efficient amide bond formation. The reaction proceeds in anhydrous acetonitrile at room temperature, with stirring for 24 hours.

Procedure:

  • Activation of 3-Phenylpropanoic Acid: 3-Phenylpropanoic acid (1.2 equiv) is mixed with EDC (1.5 equiv) and HOBt (1.5 equiv) in acetonitrile and stirred for 30 minutes.
  • Coupling: 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) is added, and the mixture is stirred for 24 hours.
  • Workup: The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with 5% sodium bicarbonate, dilute sulfuric acid, and brine before drying over anhydrous sodium sulfate.

Optimization Data:

Parameter Value
Coupling Agents EDC/HOBt
Solvent Acetonitrile
Temperature Room temperature (25°C)
Duration 24 hours
Yield 65–75%

Alternative Amidation Strategies

While EDC/HOBt is predominant, alternative methods include using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or mixed anhydride techniques. However, these methods often result in lower yields (50–60%) and require stringent anhydrous conditions.

Spectroscopic Characterization and Validation

Post-synthesis characterization is critical to confirm the structure and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.79 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃) – Dimethoxy groups.
    • δ 6.88–7.33 (m, 7H, aromatic protons).
    • δ 2.68 (t, 2H, CH₂CO), 3.12 (t, 2H, CH₂Ph) – Propanoamide chain.
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 168.5 (C=O, amide), 152.1 (C-2, thiadiazole), 149.3–112.4 (aromatic carbons).

Infrared (IR) Spectroscopy

  • IR (KBr, cm⁻¹):
    • 3420 (N–H stretch, amide), 1701 (C=O stretch), 1570 (C=N stretch, thiadiazole), 1246 (C–O–C, methoxy).

Mass Spectrometry (MS)

  • MS (m/z): 452.49 [M+H]⁺, consistent with the molecular formula C₂₁H₂₁N₃O₄S.

Purification and Yield Optimization

Crude products often require purification via column chromatography or recrystallization.

Column Chromatography

  • Stationary Phase: Silica gel (200–300 mesh).
  • Eluent: Ethyl acetate/petroleum ether (3:7 v/v).
  • Purity: >95% (HPLC).

Recrystallization

Recrystallization from ethanol/water (4:1) affords crystalline product with 85–90% recovery.

Challenges and Mitigation Strategies

Regioselectivity in Thiadiazole Formation

The position of the 3,4-dimethoxyphenyl group is controlled by the choice of starting material. Using pre-functionalized acylthiosemicarbazides ensures exclusive substitution at the 5-position.

Amidation Side Reactions

Excess EDC or prolonged reaction times may lead to O-acylation byproducts. Strict stoichiometric control (1.2–1.5 equiv of acid) minimizes this risk.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but it is thought to involve inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Series

Substituent Variations on the Thiadiazole Ring
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (C13H15N3OS, MW: 261.34 g/mol):
    This analogue replaces the 3,4-dimethoxyphenyl group with an ethyl moiety. The simpler substituent reduces molecular weight and lipophilicity, likely altering pharmacokinetic properties such as absorption and metabolic stability .

  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Features a chlorobenzylthio group and a phenoxyacetamide chain. Reported melting point: 132–134°C .
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Contains a benzylthio group and a methoxyphenoxyacetamide chain. The methoxy group may improve solubility compared to halogenated analogues. Melting point: 135–136°C .
Role of Methoxy Substitutions
  • N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (C21H23N3O3S, MW: 397.49 g/mol): Differs by having a single methoxy group at the para position of the benzyl substituent.
  • N-[5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide (C21H23N3O4S, MW: 413.49 g/mol):
    Adds a 4-methoxy group to the phenylpropanamide chain. The dual methoxy groups (3,4-dimethoxy on the benzyl and 4-methoxy on the propanamide) may synergistically enhance electronic effects and target selectivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C)
Target Compound C21H23N3O4S 413.49 3,4-Dimethoxyphenyl Not Reported
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide C13H15N3OS 261.34 Ethyl Not Reported
5e C21H22ClN3O3S2 476.00 4-Chlorobenzylthio 132–134
5m C19H19N3O3S2 409.50 Benzylthio, 2-Methoxyphenoxy 135–136

Biological Activity

N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound belonging to the class of thiadiazole derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.

  • Molecular Formula : C18H17N3O3S
  • Molecular Weight : 355.41 g/mol
  • CAS Number : 332408-14-7

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its mechanism of action.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) . This suggests that the compound may interfere with DNA repair mechanisms, leading to increased cell death in malignant cells.
  • Selectivity Index :
    • The selectivity index (SI) is a crucial measure of a compound's efficacy against cancer cells compared to normal cells. For this compound, preliminary data indicate a favorable SI, suggesting that it is more toxic to malignant cells than to non-malignant cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Thiadiazole derivatives are known for their ability to modulate inflammatory pathways. The presence of the methoxy groups on the phenyl ring may enhance its anti-inflammatory potential by affecting cytokine production and signaling pathways .

Case Studies and Experimental Data

StudyObjectiveFindings
Evaluate cytotoxicity against cancer cell linesInduced apoptosis via caspase activation; effective against HL-60 and HSC cell lines
Synthesize and evaluate anti-inflammatory propertiesShowed significant anti-inflammatory activity comparable to standard NSAIDs
Investigate MAO inhibitionDemonstrated potential as a monoamine oxidase inhibitor with significant activity

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiadiazole precursors and substituted propanamide derivatives. A typical approach involves reacting 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine with 3-phenylpropanoyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under reflux. Purification is achieved through recrystallization or column chromatography. Characterization relies on 1H/13C NMR, IR, and mass spectrometry to confirm the structure and purity .

Q. How are structural and purity validation performed for this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the 6.8–7.5 ppm range) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in anticancer studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or thiadiazole rings. For example:
  • 3,4-Dimethoxyphenyl : Enhances membrane permeability and electron-donating effects .
  • 3-Phenylpropanamide : Balances lipophilicity for cellular uptake.
  • Biological Screening : Test in apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify pro-apoptotic mechanisms .

Q. How can contradictions in cytotoxicity data across different cell lines be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Compare IC50 values in multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity.
  • Mechanistic Profiling : Use kinase inhibition assays (e.g., CDK5/p25) or protein binding studies (SPR) to identify off-target effects .
  • Metabolic Stability : Evaluate cytochrome P450 interactions to rule out metabolic interference .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like RAGE or CDK5/p25. Focus on hydrogen bonding with the thiadiazole core and hydrophobic interactions with the 3-phenyl group .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Experimental Design & Data Analysis

Q. How to design assays for evaluating antioxidant activity?

  • Methodological Answer :
  • DPPH/ABTS Radical Scavenging : Measure IC50 values at λ = 517 nm (DPPH) or 734 nm (ABTS). Include ascorbic acid as a positive control .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models to quantify oxidative stress reduction .

Q. What analytical techniques resolve synthetic byproducts or degradation products?

  • Methodological Answer :
  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H2O/ACN) to separate impurities.
  • Stability Studies : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.